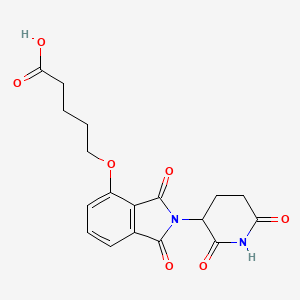

Thalidomide-O-C4-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thalidomide-O-C4-COOH is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindoline-dione moiety

Méthodes De Préparation

The synthesis of Thalidomide-O-C4-COOH typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoindoline-Dione Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-dione structure.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.

Coupling with Pentanoic Acid: The final step involves the esterification or amidation of the intermediate with pentanoic acid under acidic or basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Des Réactions Chimiques

Thalidomide-O-C4-COOH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Applications

Thalidomide-O-C4-COOH is primarily investigated for its therapeutic potential in treating various diseases, particularly cancers and inflammatory conditions.

Cancer Treatment

Thalidomide and its derivatives have been repurposed for the treatment of multiple myeloma and other hematologic malignancies. The compound acts through several mechanisms, including:

- Inhibition of Angiogenesis : this compound has shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. It targets the vascular endothelial growth factor (VEGF) pathway, reducing blood supply to tumors .

- Immunomodulatory Effects : The compound modulates immune responses by enhancing T-cell activation and reducing tumor necrosis factor-alpha (TNF-α) production . This is particularly beneficial in hematologic cancers.

Inflammatory Diseases

Research indicates that this compound may be effective in treating inflammatory conditions such as:

- Erythema Nodosum Leprosum : Thalidomide has been used effectively to manage this condition, with ongoing studies exploring its derivatives for enhanced efficacy .

- Autoimmune Disorders : Its immunomodulatory properties suggest potential applications in conditions like lupus and rheumatoid arthritis .

Biological Applications

This compound is also studied for its biological activities beyond direct therapeutic uses.

Enzyme Inhibition

The compound has been researched for its ability to inhibit specific enzymes involved in disease pathways. For instance:

- Cereblon (CRBN) Interaction : this compound interacts with CRBN, a target implicated in the degradation of transcription factors that are critical for cell survival in cancers . This interaction can lead to selective degradation of oncogenic proteins.

Receptor Modulation

The compound may modulate receptor activity, impacting various signaling pathways linked to cell growth and apoptosis. This modulation can provide insights into new therapeutic strategies for cancer treatment .

Industrial Applications

In addition to medicinal uses, this compound has applications in material science.

Polymer Development

The compound serves as a building block in synthesizing novel polymers with unique properties. These materials can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Nanotechnology

Research is ongoing into using this compound for developing nanomaterials that can enhance drug delivery efficiency or serve as diagnostic tools in medical applications.

Case Studies

Several case studies highlight the effectiveness and potential of this compound:

Mécanisme D'action

The mechanism of action of Thalidomide-O-C4-COOH involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The pathways involved often include the inhibition of protein-protein interactions or the modulation of signal transduction pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Similar compounds to Thalidomide-O-C4-COOH include:

2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione: This compound shares a similar isoindoline-dione structure but differs in the functional groups attached.

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with an amino group instead of the oxypentanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

Thalidomide-O-C4-COOH, a derivative of thalidomide, has garnered attention for its unique biological activities, particularly in the context of targeted protein degradation and therapeutic applications in hematological malignancies. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the addition of a carboxylic acid group at the C4 position of the thalidomide structure. This modification enhances its potential for various biochemical applications, especially in the development of proteolysis-targeting chimeras (PROTACs) that leverage the compound's interaction with cereblon (CRBN), an E3 ubiquitin ligase crucial for protein degradation pathways .

The primary mechanism through which this compound exerts its biological activity involves:

- Binding to Cereblon (CRBN) : The compound selectively binds to CRBN, facilitating the ubiquitination and subsequent degradation of specific neosubstrates involved in cellular processes such as cancer cell proliferation and immune modulation .

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Similar to thalidomide, this derivative modulates inflammatory cytokines by inhibiting TNF-α production, which is pivotal in various inflammatory diseases .

- Impact on Transcription Factors : this compound promotes the degradation of transcription factors like IKZF1 and IKZF3, which are critical for the survival and proliferation of malignant cells .

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity against various hematological malignancies. Its ability to induce CRBN-mediated degradation pathways has been linked to improved therapeutic outcomes in conditions such as multiple myeloma and myelodysplastic syndromes (MDS) .

Case Studies

- Multiple Myeloma Treatment : A study involving patients with relapsed/refractory multiple myeloma treated with this compound showed an objective response rate (ORR) of 48% when combined with dexamethasone .

- Erythema Nodosum Leprosum : The compound has also demonstrated efficacy in treating erythema nodosum leprosum, showcasing its immunomodulatory properties .

Comparative Analysis with Other Derivatives

The following table summarizes key features and biological activities of this compound compared to other thalidomide derivatives:

| Compound Name | Structure Feature | Unique Property |

|---|---|---|

| This compound | Carboxylic acid group | Enhanced PROTAC utility; significant CRBN interaction |

| Lenalidomide | Imide structure | Enhanced anti-cancer activity; lower teratogenicity |

| Pomalidomide | Imide structure | More potent against resistant myeloma cells |

| Iberdomide | Imide structure | Targeted protein degradation via CRBN |

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- CRBN Interaction : The compound's interaction with CRBN is essential for its therapeutic effects, particularly in hematological cancers. This interaction facilitates the targeted degradation of proteins that promote tumor growth .

- Cytokine Modulation : this compound effectively modulates inflammatory cytokines, contributing to its anti-inflammatory properties and making it a candidate for treating conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNNTIALPNNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.